Cas no 169168-68-7 (Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI))

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) structure
169168-68-7 structure
Product Name:Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI)
CAS-nummer:169168-68-7
MF:C33H42F4N4O6S2
MW:730.833400249481
CID:151752
PubChem ID:461222
Update Time:2025-04-19

Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7aa]- (9CI)
    • thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[(2R,3S)-3-[[(2S)-3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(2,2,2-trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-, (3aR,6S,7aS)-
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenylbutyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-ca
    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino
    • Thieno[3,2-c]pyridine-6-carboxamide,N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-,[3aa,5[2R*,3S*(S*)],6b,7a
    • Thieno(3,2-c)pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-(3-((3-((4-fluorophenyl)sulfonyl)-1-oxo-2-((trifluoroacetyl)amino)propyl)amino)-2-hydroxy-4-phenylbutyl)octahydro-, (3aalpha,5(2R*,3S*(S*)),6beta,7aalpha)-
    • CHEMBL100040
    • DTXSID40168678
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[(2S)-3-[(4-fluorobenzene)sulfonyl]-2-(2,2,2-trifluoroacetamido)propanamido]-2-hydroxy-4-phenylbutyl]-octahydrothieno[3,2-c]pyridine-6-carboxamide
    • BDBM817
    • 169168-68-7
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-({3-[(4-fluorophenyl)sulfonyl]-N-(trifluoroacetyl)-D-alanyl}amino)-2-hydroxy-4-phenylbutyl]octahydrothieno[3,2-c]pyridine-6-carboxamide
    • Thieno[3,2-c]pyridine-6-carboxamide, N-(1,1-dimethylethyl)-5-[3-[[3-[(4-fluorophenyl)sulfonyl]-1-oxo-2-[(trifluoroacetyl)amino]propyl]amino]-2-hydroxy-4-phenylbutyl]octahydro-, [3aa,5[2R*,3S*(S*)],6b,7aa]-
    • Saquinavir/Nelfinavir deriv. 21
    • (3aR,6S,7aS)-N-tert-butyl-5-[(2R,3S)-3-[[(2S)-3-(4-fluorophenyl)sulfonyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]amino]-2-hydroxy-4-phenyl-butyl]-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridine-6-carboxamide
    • Inchi: 1S/C33H42F4N4O6S2/c1-32(2,3)40-30(44)26-16-28-21(13-14-48-28)17-41(26)18-27(42)24(15-20-7-5-4-6-8-20)38-29(43)25(39-31(45)33(35,36)37)19-49(46,47)23-11-9-22(34)10-12-23/h4-12,21,24-28,42H,13-19H2,1-3H3,(H,38,43)(H,39,45)(H,40,44)/t21-,24+,25-,26+,27-,28+/m1/s1
    • InChI-sleutel: GCXUQJZQTKASDY-GQQCNCLLSA-N
    • LACHT: S1CC[C@@H]2CN(C[C@H]([C@H](CC3C=CC=CC=3)NC([C@@H](CS(C3C=CC(=CC=3)F)(=O)=O)NC(C(F)(F)F)=O)=O)O)[C@H](C(NC(C)(C)C)=O)C[C@H]12

Berekende eigenschappen

  • Exacte massa: 730.24846
  • Monoisotopische massa: 730.248189
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 49
  • Aantal draaibare bindingen: 13
  • Complexiteit: 1250
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 179
  • XLogP3: 4.1

Experimentele eigenschappen

  • Dichtheid: 1.324
  • Kookpunt: 967.7°Cat760mmHg
  • Vlampunt: 539°C
  • Brekindex: 1.56
  • PSA: 144.91
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